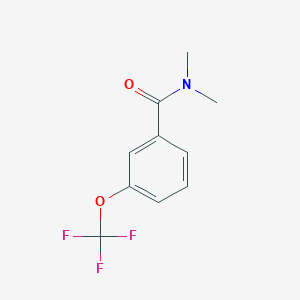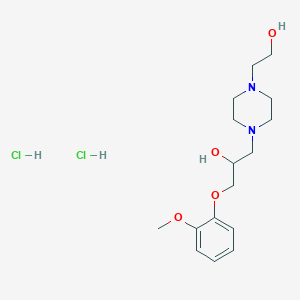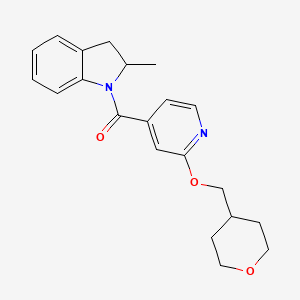
N,N-Dimethyl-3-(trifluoromethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N-Dimethyl-3-(trifluoromethoxy)benzamide” is a chemical compound with the molecular formula C10H10F3NO . It has a molecular weight of 217.19 .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of N,N-dialkylbenzamides with sulfur tetrafluoride, yielding dialkyl-α,α-difluorobenzylamines .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzamide core with a trifluoromethyl group attached to the benzene ring and two methyl groups attached to the nitrogen atom .Chemical Reactions Analysis
The primary chemical reaction involved in the synthesis of “this compound” is the reaction of N,N-dialkylbenzamides with sulfur tetrafluoride .Physical And Chemical Properties Analysis
“this compound” has a boiling point of 223 °C and a density of 1.255 g/mL at 25 °C . The refractive index n20/D is 1.479 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Activity
- The synthesis of novel benzamide derivatives, including N,N-dimethyl-3-(trifluoromethoxy)benzamide, has been a focus in chemical research. These compounds are often evaluated for their biological activities, such as inhibitory effects on nitric oxide production in microglia cells or other cellular processes. For example, certain benzamide derivatives have shown significant activity in inhibiting nitric oxide production, suggesting potential therapeutic applications in conditions where nitric oxide plays a role (Kim et al., 2009).
Antimicrobial and Antioxidant Properties
- Research has been conducted on benzamide compounds, including dimethyl trifluoromethoxy benzamide variants, to explore their antimicrobial and antioxidant properties. These studies have involved the synthesis of various benzamide derivatives and testing their effectiveness against microbial organisms. Some compounds have exhibited promising antimicrobial activity, which can lead to the development of new antibiotics or antimicrobial agents (Sindhe et al., 2016).
Cancer Research and Mitosis Inhibition
- This compound and its derivatives have also been studied in the context of cancer research. Some benzamide compounds have been identified as inhibitors of mitosis in cancer cells, making them potential candidates for anti-cancer therapies. These studies focus on how these compounds interfere with the process of cell division, which is a critical aspect of cancer growth and proliferation (Merlin et al., 1987).
Development of Anti-Tubercular Agents
- Another area of research involving benzamide derivatives, including this compound, is the development of anti-tubercular agents. Compounds in this class have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Some of these compounds have shown significant activity, indicating potential as new treatments for this infectious disease (Nimbalkar et al., 2018).
Safety and Hazards
“N,N-Dimethyl-3-(trifluoromethoxy)benzamide” is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed and suspected of causing genetic defects . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Eigenschaften
IUPAC Name |
N,N-dimethyl-3-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-14(2)9(15)7-4-3-5-8(6-7)16-10(11,12)13/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYNZPVDPGBRAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B3006669.png)

![N-[6-chloro-3-(4-methylphenyl)-4-oxochromen-2-yl]-2-piperidin-1-ylacetamide](/img/structure/B3006672.png)

![3-(2,4-Dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3006675.png)

![7'-fluoro-1'-methyl-1-(3,4,5-trimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3006678.png)
![4-[(5-Ethoxypyridin-2-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B3006680.png)


![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B3006688.png)

![2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone](/img/structure/B3006690.png)
